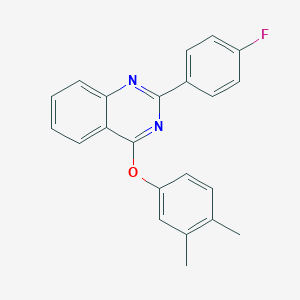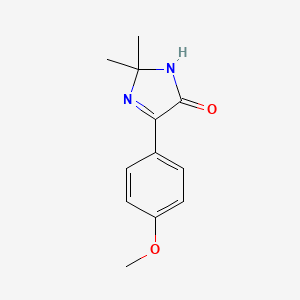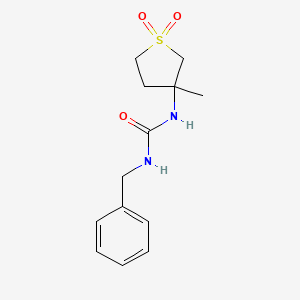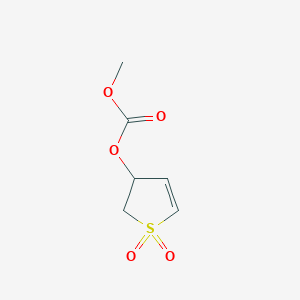![molecular formula C14H15N3O4S2 B15111144 N-[5-(ethylsulfonyl)-1,3,4-thiadiazol-2-yl]-4-(prop-2-en-1-yloxy)benzamide](/img/structure/B15111144.png)
N-[5-(ethylsulfonyl)-1,3,4-thiadiazol-2-yl]-4-(prop-2-en-1-yloxy)benzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-[5-(ethylsulfonyl)-1,3,4-thiadiazol-2-yl]-4-(prop-2-en-1-yloxy)benzamide is an organic compound that belongs to the class of thiadiazole derivatives. This compound is known for its diverse applications in various fields, including chemistry, biology, medicine, and industry. Its unique structure, which includes an ethylsulfonyl group and a prop-2-en-1-yloxy group attached to a benzamide backbone, contributes to its distinctive chemical properties and reactivity.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N-[5-(ethylsulfonyl)-1,3,4-thiadiazol-2-yl]-4-(prop-2-en-1-yloxy)benzamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the Thiadiazole Ring: The thiadiazole ring can be synthesized by reacting thiosemicarbazide with an appropriate aldehyde or ketone under acidic conditions.
Introduction of the Ethylsulfonyl Group: The ethylsulfonyl group can be introduced by reacting the thiadiazole intermediate with ethylsulfonyl chloride in the presence of a base such as triethylamine.
Attachment of the Prop-2-en-1-yloxy Group: The final step involves the reaction of the ethylsulfonyl-thiadiazole intermediate with 4-hydroxybenzamide and allyl bromide under basic conditions to form the desired compound.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to improve yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and process automation to ensure consistent quality and scalability.
Analyse Chemischer Reaktionen
Types of Reactions
N-[5-(ethylsulfonyl)-1,3,4-thiadiazol-2-yl]-4-(prop-2-en-1-yloxy)benzamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to reduce the sulfonyl group to a thiol group.
Substitution: The compound can undergo nucleophilic substitution reactions, where the prop-2-en-1-yloxy group can be replaced by other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, acetic acid, and water.
Reduction: Sodium borohydride, lithium aluminum hydride, ethanol, and tetrahydrofuran.
Substitution: Amines, thiols, dimethylformamide, and potassium carbonate.
Major Products Formed
Oxidation: Sulfoxides, sulfones.
Reduction: Thiols.
Substitution: Amino derivatives, thiol derivatives.
Wissenschaftliche Forschungsanwendungen
N-[5-(ethylsulfonyl)-1,3,4-thiadiazol-2-yl]-4-(prop-2-en-1-yloxy)benzamide has a wide range of scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential as an enzyme inhibitor and its effects on cellular processes.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory, antimicrobial, and anticancer activities.
Industry: Utilized in the development of agrochemicals, pharmaceuticals, and specialty chemicals.
Wirkmechanismus
The mechanism of action of N-[5-(ethylsulfonyl)-1,3,4-thiadiazol-2-yl]-4-(prop-2-en-1-yloxy)benzamide involves its interaction with specific molecular targets and pathways. The compound can inhibit certain enzymes by binding to their active sites, thereby blocking their catalytic activity. This inhibition can lead to various biological effects, such as the suppression of inflammatory responses or the inhibition of microbial growth. The exact molecular targets and pathways involved may vary depending on the specific application and context.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
N-[5-(ethylsulfonyl)-1,3,4-thiadiazol-2-yl]-N,N′-dimethylurea: Another thiadiazole derivative with herbicidal activity.
Acetazolamide: A sulfonamide derivative used as a diuretic and in the treatment of glaucoma.
Sulfanilamide: A sulfonamide antibiotic used to treat bacterial infections.
Uniqueness
N-[5-(ethylsulfonyl)-1,3,4-thiadiazol-2-yl]-4-(prop-2-en-1-yloxy)benzamide is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity
Eigenschaften
Molekularformel |
C14H15N3O4S2 |
|---|---|
Molekulargewicht |
353.4 g/mol |
IUPAC-Name |
N-(5-ethylsulfonyl-1,3,4-thiadiazol-2-yl)-4-prop-2-enoxybenzamide |
InChI |
InChI=1S/C14H15N3O4S2/c1-3-9-21-11-7-5-10(6-8-11)12(18)15-13-16-17-14(22-13)23(19,20)4-2/h3,5-8H,1,4,9H2,2H3,(H,15,16,18) |
InChI-Schlüssel |
ILTONNYGIWWNIQ-UHFFFAOYSA-N |
Kanonische SMILES |
CCS(=O)(=O)C1=NN=C(S1)NC(=O)C2=CC=C(C=C2)OCC=C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![3-[[(1-Cyclopentylpyrazol-4-yl)amino]methyl]phenol;hydrochloride](/img/structure/B15111068.png)
![5-Tert-butyl-3-(4-chlorophenyl)-7-[4-(diphenylmethyl)piperazin-1-yl]-2-methylpyrazolo[1,5-a]pyrimidine](/img/structure/B15111071.png)
![3-(4-chlorobenzyl)tetrahydrothieno[3,4-d][1,3]thiazol-2(3H)-imine 5,5-dioxide](/img/structure/B15111072.png)

![N-[4-(4-methylphenyl)-1,2,5-oxadiazol-3-yl]furan-2-carboxamide](/img/structure/B15111094.png)

![1-(1-ethyl-1H-pyrazol-3-yl)-N-[(1-methyl-1H-pyrrol-2-yl)methyl]methanamine](/img/structure/B15111104.png)
![Thiophene-3-ol, 4-[(2-chlorophenyl)amino]tetrahydro-, 1,1-dioxide](/img/structure/B15111109.png)


![7-(4-fluorophenyl)-3-(3-methylphenyl)-7H-pyrazolo[4,3-e][1,2,4]triazolo[4,3-c]pyrimidine](/img/structure/B15111127.png)
![1-(1-ethyl-1H-pyrazol-4-yl)-N-[(5-fluoro-1,3-dimethyl-1H-pyrazol-4-yl)methyl]methanamine](/img/structure/B15111133.png)
![2,2,2-trichloro-N-[3-(1H-tetrazol-1-yl)phenyl]acetamide](/img/structure/B15111135.png)
![methyl (2Z)-3-amino-4-[(2-hydroxyethyl)amino]-4-oxobut-2-enoate](/img/structure/B15111139.png)
